

Physicochemical Properties of 2,5-Dimethylfuran: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dimethylfuran

Cat. No.: B142691

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylfuran (DMF), a heterocyclic organic compound with the formula $(\text{CH}_3)_2\text{C}_4\text{H}_2\text{O}$, is a furan derivative with significant potential in various scientific and industrial applications.^[1] It is being explored as a promising biofuel due to its high energy density and favorable combustion characteristics.^{[1][2]} Beyond its use as a fuel, **2,5-Dimethylfuran** serves as a valuable intermediate in organic synthesis, a scavenger for singlet oxygen, and has been proposed as an internal standard in NMR spectroscopy.^[1] This technical guide provides a comprehensive overview of the core physicochemical properties of **2,5-Dimethylfuran**, presenting quantitative data in structured tables, detailing experimental methodologies for property determination, and visualizing a key production pathway.

Core Physicochemical Data

The fundamental physicochemical properties of **2,5-Dimethylfuran** are summarized in the tables below for easy reference and comparison. These values have been compiled from various sources and represent the most current and reliable data available.

Table 1: General and Physical Properties of **2,5-Dimethylfuran**

Property	Value	Source(s)
Molecular Formula	C ₆ H ₈ O	[1] [3]
Molecular Weight	96.13 g/mol	[1] [3]
Appearance	Clear yellow oily liquid	[4] [5]
Odor	Aromatic, caustic	[4] [5]
Melting Point	-62 °C (-80 °F; 211 K)	[1] [3] [6]
Boiling Point	92 to 94 °C (198 to 201 °F; 365 to 367 K)	[1] [3] [6]
Density	0.8897 g/cm ³ at 25 °C	[3]
0.903 g/mL at 25 °C	[1]	
Refractive Index (nD)	1.44 - 1.442 at 20 °C	[1] [3]

Table 2: Thermodynamic and Safety Properties of **2,5-Dimethylfuran**

Property	Value	Source(s)
Flash Point	-1 °C (30 °F; 272 K)	[3]
Autoignition Temperature	285.85 °C (546.53 °F; 559.00 K)	[3]
Vapor Pressure	53 mmHg at 72°F (22.2 °C)	[7]
174 mmHg at 124°F (51.1 °C)	[7]	
404 mmHg at 167°F (75 °C)	[7]	
Vapor Density	3.31 (Air = 1)	[1] [4] [8]
Heat of Vaporization	31.91 kJ/mol at 20 °C	[3]
Heat of Combustion	33.7 MJ/kg	[3]
Research Octane Number (RON)	119	[3]

Table 3: Solubility and Partitioning of **2,5-Dimethylfuran**

Property	Value	Source(s)
Solubility in water	Insoluble / Less than 1 mg/mL at 72.5 °F	[3][4]
Solubility in organic solvents	Miscible with ethanol and acetone	[9]
LogP (Octanol-water partition coefficient)	2.24	[4]

Experimental Protocols for Property Determination

The accurate determination of physicochemical properties is crucial for the application and safety of chemical compounds. While specific, detailed experimental protocols for **2,5-Dimethylfuran** are not extensively published in readily accessible literature, the following sections describe the general principles of standard methodologies that are broadly applicable for determining these key parameters. These methods are often based on guidelines from organizations such as ASTM International and the Organisation for Economic Co-operation and Development (OECD).

Density Measurement

The density of liquid samples like **2,5-Dimethylfuran** can be accurately determined using a vibrating U-tube densitometer.[5][10]

- Principle: A U-shaped tube is electronically excited to oscillate at its characteristic frequency. This frequency changes when the tube is filled with a sample. The change in frequency is directly related to the density of the sample. The instrument is calibrated using fluids of known density, such as dry air and ultrapure water.
- General Procedure:
 - The instrument is calibrated using two standards of known density.

- The sample of **2,5-Dimethylfuran** is injected into the clean, dry U-tube, ensuring no air bubbles are present.
- The temperature of the sample is precisely controlled using a Peltier thermostat.
- The oscillation period of the U-tube filled with the sample is measured.
- The instrument's software calculates the density of the sample based on the calibration data and the measured oscillation period.

Boiling Point Determination

The boiling point of **2,5-Dimethylfuran** can be determined by various methods, including distillation and gas chromatography, as outlined in ASTM standards like ASTM D86 or D2887. [\[11\]](#)

- Principle (Simulated Distillation by Gas Chromatography - ASTM D2887): This method correlates the retention time of a substance in a gas chromatograph with its boiling point. A sample is injected into a gas chromatograph, and its components are separated based on their boiling points as they pass through a column.
- General Procedure:
 - A calibration mixture of n-alkanes with known boiling points is injected into the gas chromatograph to establish a retention time versus boiling point curve.
 - The **2,5-Dimethylfuran** sample is then injected under the same chromatographic conditions.
 - The retention time of the **2,5-Dimethylfuran** peak is recorded.
 - The boiling point is determined by comparing its retention time to the calibration curve.

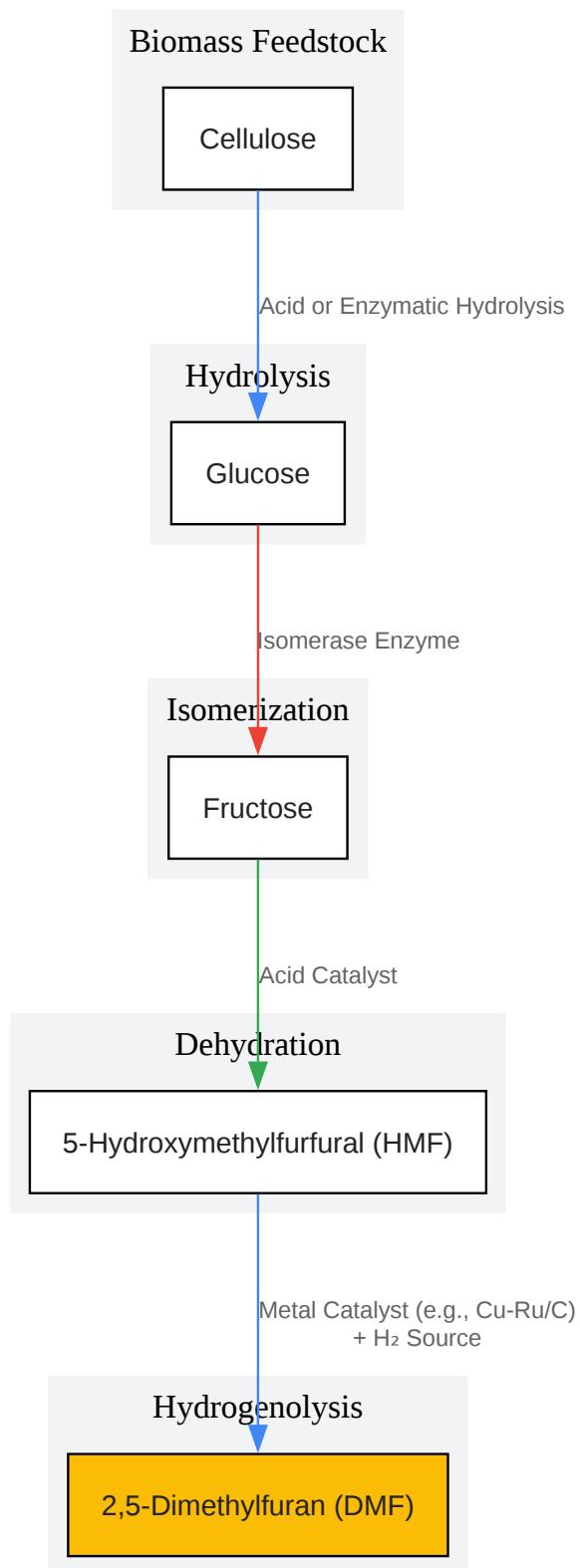
Viscosity Measurement

The viscosity of **2,5-Dimethylfuran** can be measured using a capillary viscometer, such as an Ubbelohde viscometer.

- Principle: This method relies on measuring the time it takes for a fixed volume of liquid to flow through a capillary of a known diameter and length under a known pressure. For a given viscometer, the kinematic viscosity is proportional to the flow time.
- General Procedure:
 - The viscometer is cleaned, dried, and mounted vertically in a constant-temperature bath.
 - The **2,5-Dimethylfuran** sample is introduced into the viscometer.
 - The sample is allowed to reach thermal equilibrium with the bath.
 - The liquid is drawn up into the measuring bulb by suction.
 - The time taken for the liquid to flow between two marked points on the capillary is measured accurately.
 - The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.

Surface Tension Measurement

The surface tension of **2,5-Dimethylfuran** can be determined using the pendant drop method.


[\[12\]](#)

- Principle: The shape of a drop of liquid hanging from the tip of a needle is determined by the balance between surface tension and gravity. The surface tension can be calculated from the dimensions of the drop, which is captured and analyzed by a camera and software.
- General Procedure:
 - A drop of **2,5-Dimethylfuran** is formed at the tip of a vertically mounted needle within a temperature-controlled chamber.
 - An image of the pendant drop is captured by a high-resolution camera.
 - Image analysis software measures various parameters of the drop's shape.

- The software then calculates the surface tension based on the Young-Laplace equation, which relates the pressure difference across the curved surface to the surface tension and the principal radii of curvature.

Production Pathway of 2,5-Dimethylfuran

2,5-Dimethylfuran is a bio-based chemical that can be produced from the catalytic conversion of fructose, which is derivable from cellulose.^[1] The process involves the dehydration of fructose to 5-hydroxymethylfurfural (HMF), followed by the hydrogenolysis of HMF to **2,5-Dimethylfuran**.

[Click to download full resolution via product page](#)

Caption: Production pathway of **2,5-Dimethylfuran** from cellulose.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of **2,5-Dimethylfuran**. The tabulated data offers a quick and comprehensive reference for researchers and professionals. While specific experimental protocols for this compound are not widely documented, the general methodologies described provide a solid foundation for accurate and reproducible measurements. The visualized production pathway highlights its potential as a renewable chemical. As research into the applications of **2,5-Dimethylfuran** continues to grow, a thorough understanding of its physicochemical properties will be essential for its safe and effective use in drug development, biofuel research, and chemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,5-Dimethylfuran - Wikipedia [en.wikipedia.org]
- 2. How to measure viscosity | Anton Paar Wiki [wiki.anton-paar.com]
- 3. 2,5-Dimethylfuran | C6H8O | CID 12266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets-us-01.kc-usercontent.com [assets-us-01.kc-usercontent.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 12. biolinscientific.com [biolinscientific.com]
- To cite this document: BenchChem. [Physicochemical Properties of 2,5-Dimethylfuran: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b142691#physicochemical-properties-of-2-5-dimethylfuran>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com